molecular formula C15H14O3S B3844622 3-(2,3-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one

3-(2,3-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one

Cat. No. B3844622
M. Wt: 274.3 g/mol
InChI Key: IEAIVTMCGXHWPX-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one, also known as DPT, is a synthetic compound that belongs to the chemical class of phenylindoles. It was first synthesized in the 1970s and has since gained attention from researchers due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 3-(2,3-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one is not fully understood, but it is believed to act on multiple targets in the body. In oncology, 3-(2,3-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neurology, 3-(2,3-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one has been shown to reduce oxidative stress and inflammation, two processes that are implicated in the pathogenesis of neurodegenerative diseases. In immunology, 3-(2,3-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one has been shown to modulate the activity of immune cells such as T cells and macrophages.
Biochemical and Physiological Effects:
3-(2,3-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In oncology, 3-(2,3-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. In neurology, 3-(2,3-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases. In immunology, 3-(2,3-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one has been shown to modulate the production of cytokines and chemokines, which are important mediators of the immune response.

Advantages and Limitations for Lab Experiments

One advantage of 3-(2,3-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one is its relatively simple synthesis method, which allows for easy production of the compound. Another advantage is its broad range of potential therapeutic applications, which makes it a versatile tool for researchers. However, one limitation of 3-(2,3-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity at high doses, which requires careful dosing and monitoring in animal studies.

Future Directions

There are several future directions for research on 3-(2,3-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one. In oncology, future studies could focus on optimizing the synthesis method to increase the yield and purity of the compound, as well as investigating its potential as a combination therapy with other anticancer agents. In neurology, future studies could focus on elucidating the exact mechanism of action of 3-(2,3-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one, as well as investigating its potential as a therapeutic agent in human clinical trials. In immunology, future studies could focus on investigating the immunomodulatory effects of 3-(2,3-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one in various disease models, as well as developing novel formulations to improve its solubility and bioavailability.

Scientific Research Applications

3-(2,3-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. In oncology, 3-(2,3-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as an anticancer agent. In neurology, 3-(2,3-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one has been studied for its neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 3-(2,3-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one has been shown to modulate the immune response, suggesting its potential as an immunomodulatory agent.

properties

IUPAC Name

(E)-3-(2,3-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-17-13-6-3-5-11(15(13)18-2)8-9-12(16)14-7-4-10-19-14/h3-10H,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAIVTMCGXHWPX-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2,3-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(2,3-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one
Reactant of Route 3
Reactant of Route 3
3-(2,3-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one
Reactant of Route 4
Reactant of Route 4
3-(2,3-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one
Reactant of Route 5
3-(2,3-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one
Reactant of Route 6
3-(2,3-dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.